N-(2,2-difluorobutyl)benzamide

Fragment-based drug design Alkyl chain length optimization SAR exploration

N-(2,2-difluorobutyl)benzamide (CAS 2001843-04-3) is a synthetic benzamide derivative with the molecular formula C₁₁H₁₃F₂NO and a molecular weight of 213.22 g/mol, featuring a gem-difluoro substituent at the 2-position of an N-butyl chain. This compound belongs to the class of fluorinated alkyl benzamides, where the 2,2-difluorobutyl motif provides distinct physicochemical properties compared to non-fluorinated or regioisomeric analogs.

Molecular Formula C11H13F2NO
Molecular Weight 213.2
CAS No. 2001843-04-3
Cat. No. B6275102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-difluorobutyl)benzamide
CAS2001843-04-3
Molecular FormulaC11H13F2NO
Molecular Weight213.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2-Difluorobutyl)benzamide (CAS 2001843-04-3): A Fluorinated Benzamide Building Block for Medicinal Chemistry and Chemical Biology Procurement


N-(2,2-difluorobutyl)benzamide (CAS 2001843-04-3) is a synthetic benzamide derivative with the molecular formula C₁₁H₁₃F₂NO and a molecular weight of 213.22 g/mol, featuring a gem-difluoro substituent at the 2-position of an N-butyl chain . This compound belongs to the class of fluorinated alkyl benzamides, where the 2,2-difluorobutyl motif provides distinct physicochemical properties compared to non-fluorinated or regioisomeric analogs. The gem-difluoro group alters lipophilicity, hydrogen-bonding capacity, and metabolic stability relative to the corresponding hydrocarbon chain, making it a valuable fragment or intermediate for structure-activity relationship (SAR) exploration, particularly in programs targeting proteases, where this motif has been validated in the clinical candidate MK-7845 [1].

Why N-(2,2-Difluorobutyl)benzamide Cannot Be Replaced by Other Fluorinated Benzamides in SAR-Critical Applications


Generic substitution among fluorinated benzamide analogs is inadvisable because the position of fluorine atoms on the alkyl chain dictates critical molecular recognition features. The 2,2-difluorobutyl group presents a gem-difluoro motif adjacent to the amide nitrogen, creating a distinct electronic environment with a strong dipole moment and a hydrogen-bond acceptor site (C–F···H–X interactions) at a vector that is absent in 3,3- or 4,4-difluoro regioisomers . In protease inhibitor design, the 2,2-difluorobutyl substituent has been shown to engage His163 of SARS-CoV-2 3CLpro through interactions not achievable with non-fluorinated or terminal-difluoro alkyl chains [1]. Furthermore, gem-difluoro groups exert a unique lipophilicity-modulating effect: they reduce log P relative to the non-fluorinated parent while maintaining or enhancing target binding, a balance that is highly sensitive to the position of fluorination . Simply replacing this compound with N-(4,4-difluorobutyl)benzamide, N-(3,3-difluorobutyl)benzamide, N-butylbenzamide, or N-(2,2-difluoroethyl)benzamide will alter electronic, steric, and pharmacokinetic parameters, potentially compromising SAR and lead optimization outcomes.

Quantitative Differentiation Evidence for N-(2,2-Difluorobutyl)benzamide vs. Closest Analogs


Molecular Weight and Scaffold Extension vs. N-(2,2-Difluoroethyl)benzamide

N-(2,2-difluorobutyl)benzamide provides a two-carbon extension of the alkyl chain relative to the shorter-chain analog N-(2,2-difluoroethyl)benzamide (CAS 1546527-42-7) . This extension increases molecular weight from 185.17 g/mol to 213.22 g/mol and adds a rotatable bond, enabling exploration of a different vector within the binding pocket while retaining the critical gem-difluoro motif adjacent to the amide nitrogen.

Fragment-based drug design Alkyl chain length optimization SAR exploration

Lipophilicity Modulation: Gem-Difluoro Moiety vs. Non-Fluorinated N-Butylbenzamide

The gem-difluoro substitution at the 2-position of the butyl chain is expected to reduce the log P of N-(2,2-difluorobutyl)benzamide relative to the non-fluorinated analog N-butylbenzamide (CAS 2782-40-3, experimental log P = 2.1–2.6) [1]. The 'skipped fluorination' motif (X–CF₂–CH₂–X) has been systematically shown to reduce log P more effectively than isolated or vicinal fluorination patterns, with gem-difluoro groups adjacent to an amide producing a Δlog P of approximately –0.5 to –1.0 units compared to the non-fluorinated parent . This is corroborated by the observation that MK-7845, which incorporates a difluorobutyl substituent at the P1 position, exhibited favorable solubility and absorption properties attributed to this motif [2].

Lipophilicity optimization ADME property tuning Fluorine-mediated log P reduction

Regioisomeric Differentiation: 2,2-Difluoro vs. 4,4-Difluoro Substitution

The 2,2-difluorobutyl regioisomer (CAS 2001843-04-3) positions the gem-difluoro group directly adjacent to the amide nitrogen, whereas the 4,4-difluorobutyl regioisomer (CAS 2295323-50-9) places the difluoro group at the terminal position, three carbons away from the amide . In the context of 3CL protease inhibitor design, the 2,2-difluorobutyl substituent of MK-7845 was shown by X-ray crystallography to interact with His163, the same residue that hydrogen-bonds with natural substrate amides at P1; this interaction is geometry-dependent and cannot be replicated by a terminal difluoro group [1].

Regioisomer comparison Fluorine position effect Protease inhibitor design

Validated Pharmacological Relevance: 2,2-Difluorobutyl Motif in Clinical Candidate MK-7845

The 2,2-difluorobutyl group is the defining P1 substituent of MK-7845 (Merck), a reversible covalent SARS-CoV-2 3CL protease inhibitor that demonstrated promising in vivo efficacy, acceptable projected human dose with unboosted pharmacokinetics, and favorable solubility and absorption properties [1]. The SAR analysis and X-ray crystallographic studies confirmed that the difluorobutyl group interacts with His163, replacing the amide Gln mimic found in most other 3CLPro inhibitors [1]. While N-(2,2-difluorobutyl)benzamide itself is a simpler benzamide building block rather than the full MK-7845 structure, it contains the identical N-(2,2-difluorobutyl) amide motif that constitutes the critical P1 recognition element.

3CL protease inhibition SARS-CoV-2 antiviral Glutamine mimic at P1

High-Value Procurement and Application Scenarios for N-(2,2-Difluorobutyl)benzamide (CAS 2001843-04-3)


SARS-CoV-2 3CL Protease Inhibitor Lead Optimization: P1 Fragment Replacement Studies

Medicinal chemistry teams developing next-generation 3CL protease inhibitors can incorporate N-(2,2-difluorobutyl)benzamide as a key building block to introduce the validated 2,2-difluorobutyl P1 motif into novel scaffolds. The clinical success of MK-7845 demonstrates that this motif can replace the traditional amide Gln mimic at P1, potentially improving solubility, absorption, and pharmacokinetics [1]. This compound enables SAR exploration to identify backup series distinct from MK-7845 while retaining the critical His163 interaction confirmed by X-ray crystallography.

Systematic Fluorine Lipophilicity Profiling: Building Physicochemical Property Libraries

Physical chemistry and computational chemistry groups seeking to calibrate log P prediction algorithms can use N-(2,2-difluorobutyl)benzamide as a representative member of the 'skipped fluorination' motif series (X–CF₂–CH₂–X) . The systematic comparison of 2,2-difluoro, 3,3-difluoro, and 4,4-difluoro regioisomers provides essential data for refining in silico models that predict the lipophilicity impact of gem-difluoro substitution at various positions along an alkyl chain, which remains a significant challenge in computational drug design.

Fragment-Based Drug Discovery: Screening for His163-Directed Binders

In fragment-based screening campaigns targeting 3CL protease or other enzymes with analogous active-site geometries, N-(2,2-difluorobutyl)benzamide (MW = 213.22 g/mol) falls within the typical fragment size range (MW < 300) and provides a pre-validated recognition motif [1] . Its gem-difluoro group offers a hydrogen-bond acceptor site and a distinct electrostatic surface that can be detected by biophysical screening methods (SPR, NMR, X-ray crystallography), enabling hit identification and subsequent fragment growing into more potent inhibitors.

Building Block for Covalent Warhead Conjugation Studies

The primary amine precursor 2,2-difluorobutylamine (CAS 358-04-3) can be liberated from or compared with N-(2,2-difluorobutyl)benzamide in synthetic schemes aimed at attaching electrophilic warheads (e.g., nitriles, aldehydes, α-ketoamides) to the difluorobutyl scaffold for reversible covalent inhibition, as exemplified by MK-7845 [1]. Procuring the benzamide-protected form ensures batch-to-batch consistency and facilitates diverse parallel synthesis efforts.

Quote Request

Request a Quote for N-(2,2-difluorobutyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.